

# physical and chemical properties of 2-Nitrobutyl methacrylate

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## Compound of Interest

Compound Name: 2-Nitrobutyl methacrylate

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## 2-Nitrobutyl Methacrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and polymerization properties of **2-Nitrobutyl methacrylate**. The information is intended to support research and development activities in materials science and related fields.

### Core Properties

**2-Nitrobutyl methacrylate** is a functional monomer possessing both a polymerizable methacrylate group and a nitro-functionalized butyl chain. These features make it a candidate for the synthesis of specialty polymers with tailored properties.

### Physical and Chemical Properties

Precise experimental data for the physical properties of **2-Nitrobutyl methacrylate**, such as density, boiling point, and melting point, are not readily available in the published literature. For comparative purposes, the properties of the structurally similar, non-nitrated analogue, n-butyl methacrylate, are provided alongside the known properties of **2-Nitrobutyl methacrylate**.

Property	2-Nitrobutyl Methacrylate	n-Butyl Methacrylate (for comparison)
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>4</sub>	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	187.19 g/mol [1]	142.20 g/mol
Density	Data not available	0.894 g/cm <sup>3</sup> at 20 °C
Boiling Point	Data not available	162-165 °C
Melting Point	Data not available	-75 °C
Solubility	Data not available	Insoluble in water; soluble in many organic solvents.
CAS Number	17977-11-6[2]	97-88-1

## Synthesis of 2-Nitrobutyl Methacrylate

The synthesis of **2-Nitrobutyl methacrylate** can be achieved through several routes, with transesterification being a commonly employed method due to its efficiency.[2]

### Synthesis via Transesterification

A detailed experimental protocol for the synthesis of **2-Nitrobutyl methacrylate** via transesterification of a nitroalcohol with a methacrylate compound is described in patent literature.[3]

Experimental Protocol:

- Reactants and Reagents:
  - 2-Nitrobutanol
  - Methyl methacrylate (MMA)
  - Zirconium acetylacetonate (catalyst)[3]
  - Phenothiazine (free radical inhibitor)[3]

- Toluene (solvent)[3]
- Procedure:
  - To a 1000 ml 4-necked flask equipped with a stirrer, thermometer, distillation head, and reflux splitter, add 2-nitrobutanol and toluene.[3]
  - Heat the mixture to 100 °C under reduced pressure (e.g., 400 mmHg) to remove water via azeotropic distillation.[3]
  - Cool the reaction mixture to 50-60 °C.[3]
  - Add phenothiazine, methyl methacrylate, and zirconium acetylacetonate to the flask.[3]
  - Heat the reaction mixture to 120 °C under reduced pressure (e.g., 700 mmHg).[3]
  - Collect the distillate (a mixture of methanol and methyl methacrylate) over a period of several hours.[3]
  - Monitor the reaction progress by analyzing the pot residue for the conversion of the starting nitro alcohol.[3]
  - Upon completion, remove excess methyl methacrylate and any unreacted starting materials by vacuum distillation to yield the purified **2-Nitrobutyl methacrylate** monomer.[3]
- Purification:
  - The crude product can be purified by vacuum distillation to achieve a purity of >95%.[3]

#### Synthesis of **2-Nitrobutyl Methacrylate**.

## Polymerization of **2-Nitrobutyl Methacrylate**

**2-Nitrobutyl methacrylate** can undergo polymerization through various radical mechanisms to form homopolymers or be incorporated into copolymers. The presence of the nitro group may influence the polymerization kinetics and the properties of the resulting polymer.

## Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method for polymerizing **2-Nitrobutyl methacrylate**.<sup>[2]</sup>

Experimental Protocol (General):

- Materials:
  - **2-Nitrobutyl methacrylate** (monomer)
  - Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
  - An appropriate solvent (e.g., toluene, anisole)
- Procedure:
  - Dissolve the desired amount of **2-Nitrobutyl methacrylate** and the initiator in the chosen solvent in a reaction vessel (e.g., a Schlenk flask).
  - De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
  - Place the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-80 °C for AIBN).
  - Allow the polymerization to proceed for the desired time.
  - Terminate the polymerization by cooling the reaction mixture and exposing it to air.
  - Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
  - Collect the polymer by filtration and dry it under vacuum.

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## References

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